molecular formula C8H11ClF5NS B6189778 methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride CAS No. 2648945-48-4

methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride

Cat. No.: B6189778
CAS No.: 2648945-48-4
M. Wt: 283.7
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Description

Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride is a chemical compound characterized by the presence of a pentafluorosulfanyl group attached to a phenyl ring, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride typically involves the incorporation of the pentafluorosulfanyl group through common synthetic transformations. These transformations include amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions . The reaction conditions for these transformations are generally mild and functional group tolerant, making them suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of commercially available synthons substituted with the pentafluorosulfanyl group suggests that large-scale synthesis could be achieved through similar synthetic routes as those used in laboratory settings .

Chemical Reactions Analysis

Types of Reactions

Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions are typically mild, ensuring the stability of the pentafluorosulfanyl group .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring .

Scientific Research Applications

Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride involves its interaction with molecular targets and pathways. The pentafluorosulfanyl group provides strong inductive electron-withdrawing effects, which can influence the compound’s reactivity and interactions with biological molecules . The specific molecular targets and pathways involved depend on the context of its application, such as drug development or material science.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with the pentafluorosulfanyl group attached to different functional groups or aromatic rings. Examples include:

Uniqueness

Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride is unique due to its specific combination of the pentafluorosulfanyl group with a methylamine moiety. This combination imparts distinct physicochemical properties, such as high chemical stability and strong electron-withdrawing effects, making it valuable for various scientific applications .

Properties

CAS No.

2648945-48-4

Molecular Formula

C8H11ClF5NS

Molecular Weight

283.7

Purity

95

Origin of Product

United States

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